molecular formula C15H11ClN2 B2361700 3-chloro-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 487024-75-9

3-chloro-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

Cat. No. B2361700
CAS RN: 487024-75-9
M. Wt: 254.72
InChI Key: WPDVTWJIMWADKI-UHFFFAOYSA-N
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Description

“3-chloro-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile” is a chemical compound with the CAS Number: 103589-67-9 . It has a molecular weight of 178.62 . The compound is stored in an inert atmosphere at 2-8°C .


Synthesis Analysis

The synthesis of similar compounds, 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs), has been achieved through a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile . The reaction was successful using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and the catalyst .


Molecular Structure Analysis

The InChI code for the compound is 1S/C9H7ClN2/c10-9-8(4-11)7-3-1-2-6(7)5-12-9/h5H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

The compound has been used in the synthesis of novel inhibitors for carbon steel (CS) corrosion in a molar H2SO4 medium . The inhibitors exhibit mixed type inhibitors and a superior inhibition efficiency of 97.7% in the presence of 1.0 mM CAPD-1 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It is stored at a temperature between 2-8°C in an inert atmosphere .

Mechanism of Action

The mechanism of action of these inhibitors involves the adsorption of CAPD derivatives on the CS interface . This follows the Langmuir isotherm model, including physisorption and chemisorption . Scanning electron microscopy (SEM) exploration confirmed the adsorption of the CAPD derivatives on the CS substrate .

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with the compound include H302-H312-H315-H319-H332-H335 . Precautionary measures include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Future Directions

The compound and its derivatives have shown promise as corrosion inhibitors . Future research could focus on exploring other potential applications of these compounds, optimizing their synthesis, and further investigating their mechanisms of action.

properties

IUPAC Name

3-chloro-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2/c16-15-13(9-17)11-7-4-8-12(11)14(18-15)10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDVTWJIMWADKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=NC(=C2C#N)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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